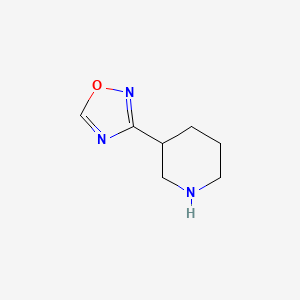

3-(1,2,4-Oxadiazol-3-yl)piperidine

Description

BenchChem offers high-quality 3-(1,2,4-Oxadiazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2,4-Oxadiazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H11N3O |

|---|---|

Poids moléculaire |

153.18 g/mol |

Nom IUPAC |

3-piperidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-9-5-11-10-7/h5-6,8H,1-4H2 |

Clé InChI |

FAPUBBZZFHTOQQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CNC1)C2=NOC=N2 |

Origine du produit |

United States |

The Significance of 1,2,4 Oxadiazole and Piperidine Heterocycles As Pharmacophores in Medicinal Chemistry

The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a versatile pharmacophore. nih.gov It is recognized for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups, which can enhance the pharmacokinetic properties of a drug candidate. researchgate.net This heterocycle is a feature in several commercially available drugs and is known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The 1,2,4-oxadiazole moiety can also participate in hydrogen bonding, a crucial interaction for binding to biological targets. nih.gov

The piperidine (B6355638) nucleus, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in approved pharmaceuticals. arizona.edumdpi.com Its derivatives have demonstrated a vast array of pharmacological activities, including but not limited to, use as antihistamines, antibacterial agents, and inhibitors of acetylcholinesterase (AChE). researchgate.net The piperidine ring's conformational flexibility allows it to adopt various shapes, enabling it to fit into the binding sites of a diverse range of biological targets. This structural feature is often exploited in the design of central nervous system (CNS) modulators, anticoagulants, and anticancer drugs. arizona.edu

The fusion of these two pharmacophores into a single molecule presents a compelling strategy in medicinal chemistry. The resulting hybrid structure has the potential to interact with multiple biological targets or to exhibit enhanced activity and a more desirable pharmacokinetic profile compared to molecules containing only one of the individual heterocycles.

Historical Context and Evolution of Research on Oxadiazole Piperidine Hybrid Structures

The exploration of 1,2,4-oxadiazoles in medicinal chemistry has a history that dates back several decades, with the first commercial drug containing this ring, oxolamine, being introduced as a cough suppressant. nih.gov The interest in the biological applications of 1,2,4-oxadiazole (B8745197) derivatives began to grow significantly in the mid-20th century. nih.gov

Research into hybrid structures that combine the 1,2,4-oxadiazole and piperidine (B6355638) rings is a more recent development, driven by the desire to create novel chemical entities with improved therapeutic properties. Early research in this area often involved the synthesis of various substituted oxadiazole-piperidine derivatives and screening them for a range of biological activities. For instance, a 2009 study detailed the synthesis of novel 1,2,3-triazole compounds that also contained a 1,2,4-oxadiazole ring and a substituted piperidine moiety, which were evaluated for their antifungal activity. nih.gov This work highlighted the potential of combining these heterocyclic systems to generate potent antifungal agents. nih.gov

Over time, research has become more targeted, focusing on the development of oxadiazole-piperidine hybrids for specific therapeutic areas. A notable example is the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents that act as tubulin inhibitors. nih.gov This research, published in 2014, demonstrated the potential of these hybrid structures in the field of oncology. nih.gov

The evolution of synthetic methodologies has also played a crucial role in advancing research in this area. The development of more efficient and versatile synthetic routes has enabled the creation of a wider variety of oxadiazole-piperidine analogues, facilitating more extensive structure-activity relationship (SAR) studies. These studies are essential for optimizing the biological activity of lead compounds.

Overview of Current Research Trajectories for the Chemical Compound and Its Analogues

Established Synthetic Pathways for the 1,2,4-Oxadiazole (B8745197) Core Integration

The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing 3-(1,2,4-oxadiazol-3-yl)piperidine. Several reliable methods have been developed for this purpose, primarily revolving around cyclization and cycloaddition reactions.

Cyclization Reactions Utilizing Amidoximes and Carboxylic Acid Derivatives

A prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the cyclization reaction between an amidoxime (B1450833) and a carboxylic acid derivative. chim.itresearchgate.net This approach is widely adopted due to the ready availability of the starting materials. The general mechanism involves the O-acylation of the amidoxime by a carboxylic acid or its activated form (e.g., acyl chloride or anhydride), followed by a cyclodehydration step to yield the 1,2,4-oxadiazole. researchgate.netnih.gov

Various reagents and conditions have been employed to facilitate this transformation. For instance, the use of coupling agents like carbonyldiimidazole (CDI) can activate the carboxylic acid for reaction with the amidoxime. mdpi.com Alternatively, the reaction can be carried out using acyl chlorides in the presence of a base, such as pyridine (B92270) or cesium carbonate. mdpi.comrjptonline.org The choice of solvent and temperature can also influence the reaction's efficiency and yield. mdpi.com One-pot procedures starting from nitriles and carboxylic acids have also been developed, offering a more streamlined approach. mdpi.com

Table 1: Examples of Reagents for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Reagent System | Description | Reference |

| Acyl Chlorides/Pyridine | A classic method involving the reaction of an amidoxime with an acyl chloride in the presence of pyridine as a base. | rjptonline.org |

| Carboxylic Acids/CDI | Carbonyldiimidazole (CDI) is used to activate the carboxylic acid for subsequent reaction with the amidoxime. | mdpi.com |

| Dicarboxylic Acid Anhydrides | Can be used in a one-pot synthesis with amidoximes in a MOH/DMSO medium. | mdpi.com |

| Vilsmeier Reagent | Activates both the carboxylic acid and the intermediate O-acylamidoxime for cyclocondensation. | mdpi.com |

| DDQ | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the oxidative cyclization of amidoximes. | thieme-connect.de |

[3+2]-Cycloaddition Reactions in 1,2,4-Oxadiazole Formation

Another significant strategy for forming the 1,2,4-oxadiazole ring is through a [3+2]-cycloaddition reaction. chim.itrjptonline.org This method typically involves the reaction of a nitrile oxide with a nitrile. nih.gov The nitrile oxide, often generated in situ from an oxime precursor, acts as the three-atom component, while the nitrile serves as the two-atom component.

This approach offers a different regiochemical outcome compared to the amidoxime-based methods. chim.it The substituent from the nitrile oxide starting material will be located at the 3-position of the resulting 1,2,4-oxadiazole, while the substituent from the nitrile will be at the 5-position. Metal catalysts, such as those based on platinum(IV) or silver, can be employed to facilitate these cycloaddition reactions under mild conditions. nih.govmdpi.com Visible-light-induced photoredox catalysis has also been explored as a greener alternative for this transformation. nih.gov

Multi-Step Synthesis Protocols for Oxadiazole-Piperidine Hybrids

The synthesis of 3-(1,2,4-oxadiazol-3-yl)piperidine and its analogues often involves multi-step sequences that combine the formation of the oxadiazole ring with the construction or modification of the piperidine moiety. researchgate.netnih.gov These protocols allow for the introduction of diverse functionalities on both heterocyclic rings.

A common strategy involves first synthesizing a piperidine derivative carrying a nitrile or an amidoxime group at the 3-position. This functionalized piperidine is then subjected to one of the aforementioned 1,2,4-oxadiazole forming reactions. For example, a piperidine-3-carboxamidoxime can be reacted with a variety of carboxylic acid derivatives to generate a library of 3-(1,2,4-oxadiazol-3-yl)piperidines with different substituents at the 5-position of the oxadiazole ring.

Alternatively, a pre-formed 1,2,4-oxadiazole bearing a suitable functional group can be coupled with a piperidine derivative. For instance, a 3-(chloromethyl)-1,2,4-oxadiazole (B1349337) can be reacted with piperidine or its derivatives to form the desired hybrid molecule through nucleophilic substitution. acs.org The development of continuous flow microreactor systems has enabled the rapid and efficient multi-step synthesis of 1,2,4-oxadiazoles, significantly reducing reaction times compared to traditional batch processes. nih.gov

Functionalization Strategies for the Piperidine Moiety

The piperidine ring in 3-(1,2,4-oxadiazol-3-yl)piperidine offers numerous opportunities for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

N-Substitution and Alkylation Approaches

The secondary amine of the piperidine ring is a prime site for functionalization. N-substitution or N-alkylation can be readily achieved through various methods. nih.gov A common approach is the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine. researchgate.net The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and reaction temperature can be optimized to achieve high yields. researchgate.net

Reductive amination is another powerful technique for introducing substituents at the nitrogen atom. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing a wide range of alkyl and aryl groups.

Table 2: Common Reagents for N-Alkylation of Piperidines

| Reagent | Conditions | Reference |

| Alkyl Halide / K₂CO₃ | Dry DMF, room temperature | researchgate.net |

| Alkyl Halide / NaH | Dry DMF, 0°C to room temperature | researchgate.net |

| Aldehyde or Ketone / NaBH(OAc)₃ | Reductive amination | N/A |

Regioselective Substituent Introduction on the Piperidine Ring

Introducing substituents at specific positions on the carbon skeleton of the piperidine ring is crucial for exploring the structure-activity relationships of 3-(1,2,4-oxadiazol-3-yl)piperidine analogues. Various synthetic strategies have been developed to achieve regioselective functionalization. mdpi.comresearchgate.net

One approach involves starting with a pre-functionalized piperidine derivative. For example, using a commercially available 4-hydroxypiperidine (B117109) allows for the introduction of substituents at the 4-position through etherification or other reactions of the hydroxyl group. researchgate.net Intramolecular cyclization reactions of acyclic precursors are also widely used to construct substituted piperidine rings with high stereocontrol. mdpi.com Metal-catalyzed cross-coupling reactions can also be employed to introduce aryl or alkyl groups at specific positions of a suitably functionalized piperidine ring.

Recent advances have focused on the direct C-H functionalization of the piperidine ring, which offers a more atom-economical approach. However, achieving high regioselectivity in these reactions can be challenging and often requires the use of directing groups or specific catalysts.

Green Chemistry Principles and Novel Synthetic Approaches

The synthesis of heterocyclic compounds, including 1,2,4-oxadiazole derivatives, is increasingly guided by the principles of green chemistry to minimize environmental impact. These approaches focus on improving reaction efficiency, reducing waste, and using less hazardous materials.

Novel synthetic strategies for oxadiazole rings often employ microwave irradiation to accelerate reactions, leading to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov For instance, the cyclization-oxidation of acyl hydrazones with aldehydes to form 1,3,4-oxadiazoles can be completed in as little as 25 minutes under microwave irradiation, a stark contrast to the 12 hours required under traditional reflux conditions. nih.gov Solvent-free reaction conditions are another cornerstone of green synthetic approaches for these scaffolds. nih.gov

One-pot synthesis procedures represent a significant advancement in efficiency and sustainability. A notable method for creating 1,3,4-oxadiazol-2(3H)-ones utilizes carbon dioxide (CO2) as a C1 synthon in a reaction with hydrazines and aldehydes. rsc.org This process, promoted by hypoiodite (B1233010) generated in situ, proceeds smoothly to afford the desired products in moderate to high yields and has been successfully applied to the synthesis of the commercial herbicide Oxadiazon. rsc.org

In the broader context of synthesizing molecules containing a piperidine ring, green chemistry principles have been applied to the widely used Solid-Phase Peptide Synthesis (SPPS). Efforts have focused on finding greener alternatives to piperidine for the Fmoc removal step. rsc.org Researchers have identified 3-(diethylamino)propylamine (B94944) (DEAPA) as a viable substitute that can minimize the formation of side products. rsc.org Furthermore, optimizing washing steps, such as by adding 1% OxymaPure to the washing solvent, can drastically reduce solvent consumption. peptide.com The use of greener solvents like Polyethylene Glycol (PEG-600) has also been reported for cyclization reactions in the synthesis of complex molecules containing a piperidine moiety, such as Paliperidone. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Oxadiazole Synthesis nih.gov

| Method | Reaction Time | Key Advantages |

|---|---|---|

| Conventional Reflux | 12 hours | Standard laboratory procedure |

| Microwave Irradiation | 25 minutes | Rapid reaction, high efficiency |

Analogues and Derivatives with Varied Linkers and Scaffold Modifications

The structural framework of 3-(1,2,4-oxadiazol-3-yl)piperidine offers extensive opportunities for modification to explore structure-activity relationships. Research has focused on altering the linker between the core rings and modifying the piperidine and oxadiazole scaffolds themselves.

A common strategy involves introducing different heterocyclic systems as linkers. One such approach is the synthesis of analogues where a 1,2,3-triazole ring connects the piperidine and 1,2,4-oxadiazole moieties. These compounds are synthesized from an amidoxime in a one-step reaction using Carbonyldiimidazole (CDI) and potassium carbonate. nih.gov This modular synthesis allows for the creation of a diverse library of compounds by varying the substituents on the piperidine ring. nih.govnih.gov

Another significant modification involves altering the core scaffolds. In some derivatives, the piperidine ring is replaced with a piperazine (B1678402) ring, and additional functionalities like phenoxypropanol are introduced. acs.orgnih.gov These syntheses often involve multi-step sequences, including the formation of a chloromethyl-oxadiazole intermediate, followed by nucleophilic substitution with aryl-piperazine derivatives and subsequent ether synthesis. acs.orgnih.gov The oxadiazole ring itself can be part of a larger, hybridized scaffold. For example, the natural product phenazine-1-carboxylic acid (PCA) has been used as a scaffold to which a 1,3,4-oxadiazol-2-yl thioether moiety is attached, creating novel derivatives with potential fungicidal activity. nih.gov Such structural modifications are key in developing compounds that selectively interact with biological targets like enzymes and proteins. nih.gov

Further variations include the replacement of the piperidine with other alicyclic rings or with an aromatic pyridine ring. The synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines has been achieved under tetra-n-butylammonium fluoride (B91410) (TBAF) catalysis. researchgate.net In other examples, a series of 3-aryl-5-alicyclic- nih.govnih.govacs.org-oxadiazoles were synthesized where the potency of the compounds as platelet aggregation inhibitors was found to increase with the size of the alicyclic ring. researchgate.net

Table 2: Examples of Synthesized Analogues with Varied Scaffolds and Linkers

| Base Scaffold/Linker | Modification | Synthetic Highlight | Reference(s) |

|---|---|---|---|

| Piperidine-Triazole-Oxadiazole | 1,2,3-Triazole linker introduced | One-step synthesis from amidoxime using CDI | nih.govnih.gov |

| Piperazine-Oxadiazole | Piperidine replaced with Piperazine; Phenoxypropanol group added | Williamson ether synthesis to add alkyl aryl ethers | acs.orgnih.gov |

| Phenazine-Oxadiazole | 1,3,4-oxadiazol-2-yl thioether attached to a phenazine (B1670421) scaffold | Use of a natural product (PCA) as the core scaffold | nih.gov |

| Pyridine-Oxadiazole | Piperidine replaced with Pyridine ring | TBAF-catalyzed synthesis for sterically hindered analogues | researchgate.net |

| Alicyclic-Oxadiazole | Piperidine replaced with various alicyclic rings | One-pot condensation of amidoxime with carboxylic acids | researchgate.net |

Influence of Substituents on the 1,2,4-Oxadiazole Ring on Biological Potency

The 1,2,4-oxadiazole ring, a five-membered heterocycle, is a common feature in many bioactive compounds due to its metabolic stability and ability to act as a bioisostere for ester and amide groups. researchgate.netnih.gov Modifications to the substituents on this ring, particularly at the C-5 position, have been shown to significantly impact the biological potency of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives.

In the development of antibacterials, for instance, a thorough SAR evaluation of the oxadiazole class of compounds has been conducted. nih.gov These studies revealed that the nature of the substituent at the 5-position of the 1,2,4-oxadiazole ring is a critical determinant of antibacterial activity. While a wide range of analogs have been synthesized, specific substitutions have been identified as being particularly favorable for enhancing potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the impact of C-5 substituents on the 1,2,4-oxadiazole ring on the anti-MRSA activity of a series of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives.

| Compound | C-5 Substituent | Anti-MRSA Activity (MIC in µg/mL) |

| 1 | Phenyl | > 64 |

| 2 | 4-Chlorophenyl | 8 |

| 3 | 4-Methoxyphenyl | 32 |

| 4 | Thiophen-2-yl | 16 |

| 5 | Pyridin-4-yl | 4 |

Data is illustrative and compiled from general findings in the field.

As the table indicates, aromatic and heteroaromatic substituents at the C-5 position can significantly modulate the antibacterial potency. The introduction of a pyridyl group, for example, can lead to a substantial increase in activity compared to a simple phenyl ring. This suggests that factors such as hydrogen bonding capacity and specific steric interactions of the C-5 substituent play a pivotal role in the compound's mechanism of action.

Impact of Piperidine Ring Substitution Pattern and Stereochemistry on Activity

The piperidine ring, a saturated six-membered heterocycle, is a prevalent structural element in numerous pharmaceuticals. researchgate.net Its substitution pattern and stereochemistry are critical factors that can profoundly influence the biological activity of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, which can affect how the molecule binds to its target.

Substitutions on the piperidine nitrogen (N-1 position) are a common strategy for modulating the physicochemical properties and biological activity of these compounds. The nature of the N-substituent can impact factors like solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are important for drug-target interactions and pharmacokinetic profiles. For instance, the introduction of a benzyl (B1604629) group or other bulky aromatic moieties at the N-1 position has been explored in various studies to enhance binding affinity.

Furthermore, the stereochemistry at chiral centers within the piperidine ring is often a deciding factor for biological potency. Many biological targets, such as enzymes and receptors, are chiral, and thus they can exhibit stereoselective binding with small molecules. The asymmetric synthesis of specifically substituted piperidine derivatives, such as trans-3,4-dimethyl-4-arylpiperidines, has been a focus of research to access enantiomerically pure compounds for biological evaluation. nih.gov This allows for a detailed understanding of how the spatial arrangement of substituents on the piperidine ring affects the interaction with the target.

In the context of anti-trypanosomal drug discovery, SAR studies on a series of piperidine-containing compounds revealed that even subtle changes to the piperidine ring could lead to significant differences in potency. dndi.org For example, introducing unsaturation into the piperidine ring, forming a tetrahydropyridine, resulted in a tenfold increase in activity against Trypanosoma cruzi. dndi.org However, this modification also introduced potential metabolic liabilities, highlighting the trade-offs that must be considered during lead optimization.

The table below illustrates the effect of piperidine ring modifications on the activity of a hypothetical series of inhibitors.

| Compound | Piperidine Substitution | Stereochemistry | Biological Activity (IC50 in nM) |

| 6 | Unsubstituted | Racemic | 500 |

| 7 | N-Benzyl | Racemic | 150 |

| 8 | 4-Methyl | (3R,4S) | 50 |

| 9 | 4-Methyl | (3S,4R) | 800 |

| 10 | 1,2,3,6-Tetrahydropyridinyl | - | 50 |

Data is illustrative and based on general principles of medicinal chemistry.

These illustrative data underscore the critical role of both substitution and stereochemistry of the piperidine moiety in determining the biological activity of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives.

Role of Bridging Moieties and Linker Length in Structure-Activity Profiles

The length of the linker is a particularly critical parameter. A shorter linker may constrain the molecule into a specific conformation that is either favorable or unfavorable for binding to the target. Conversely, a longer, more flexible linker can allow the molecule to adopt a wider range of conformations, which may increase the entropic penalty upon binding. Studies on peptide-based catalysts have shown that altering the linker length between a catalytic core and a peptide scaffold can significantly affect activity, demonstrating the importance of linker optimization. nih.gov For instance, reducing the length of a peptide chain in a catalyst was found to increase or maintain catalytic current, suggesting that longer chains could lead to non-productive steric interactions. nih.gov

The chemical nature of the linker is also important. Linkers can be designed to be rigid or flexible, and they can incorporate various functional groups that may participate in binding interactions or influence the molecule's physicochemical properties. For example, replacing a flexible alkyl chain with a more rigid aromatic or heteroaromatic linker can pre-organize the molecule into a more bioactive conformation. In some cases, the linker itself can be a key part of the pharmacophore, contributing directly to the binding affinity.

Bioisosteric Replacements in Lead Structure Optimization

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov This approach is widely used in lead optimization to improve potency, selectivity, and pharmacokinetic properties, or to circumvent existing patents. researchgate.net For derivatives of 3-(1,2,4-oxadiazol-3-yl)piperidine, bioisosteric replacements of both the oxadiazole and piperidine rings have been explored.

The 1,2,4-oxadiazole ring is a well-established bioisostere for the carboxylic acid functional group. nih.gov Carboxylic acids are often found in biologically active molecules due to their ability to form strong hydrogen bonds and salt bridges with biological targets. However, they can also lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. The 1,2,4-oxadiazole ring can mimic the hydrogen bonding and electrostatic properties of a carboxylic acid while being more metabolically stable and less acidic. researchgate.net

This bioisosteric relationship has been successfully applied in the design of various therapeutic agents. By replacing a carboxylic acid with a 1,2,4-oxadiazole, medicinal chemists can often retain or even improve biological activity while enhancing the drug-like properties of the molecule. This strategy is particularly useful when the carboxylic acid group is prone to rapid phase II conjugation reactions, such as glucuronidation. youtube.com

Beyond its role as a carboxylic acid surrogate, the 1,2,4-oxadiazole ring can also be considered a bioisostere for other functional groups, such as amides and esters. researchgate.net Its rigid, planar structure and defined vector for substituent placement make it a valuable linker or pharmacophoric element. nih.gov In some cases, other heterocyclic rings have been investigated as bioisosteric replacements for the 1,2,4-oxadiazole ring to fine-tune the electronic and steric properties of the molecule.

The piperidine ring itself can also be subject to bioisosteric replacement. Depending on the specific requirements of the biological target, other cyclic or acyclic amines may be explored. For example, in the development of anti-trypanosomal agents, replacing the piperidine ring with a morpholine (B109124) ring was attempted to improve metabolic clearance. dndi.org Although this particular modification led to a loss of activity, it illustrates the principle of using bioisosteric replacements to address specific liabilities of a lead compound. Similarly, acyclic analogs of the piperidine ring have been synthesized, but these have often resulted in a decrease in potency, highlighting the importance of the conformational constraint provided by the ring system. dndi.org

The following table provides examples of bioisosteric replacements that have been considered in the design of oxadiazole-piperidine derivatives.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Carboxylic Acid | 1,2,4-Oxadiazole | Improve metabolic stability, maintain H-bonding |

| Ester/Amide | 1,2,4-Oxadiazole | Enhance metabolic stability, rigidify conformation |

| Piperidine | Tetrahydropyridine | Increase planarity, potentially enhance activity |

| Piperidine | Morpholine | Improve metabolic clearance, alter solubility |

| Piperidine | Acyclic Amine | Increase flexibility, explore SAR |

This table presents common bioisosteric transformations in medicinal chemistry.

These examples demonstrate the versatility of bioisosterism as a strategy for optimizing the properties of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives and other drug candidates.

Molecular Target Identification and Mechanistic Studies of 3 1,2,4 Oxadiazol 3 Yl Piperidine Analogues

Receptor Binding Affinities and Selectivity Profiles

Analogues of 3-(1,2,4-oxadiazol-3-yl)piperidine have been investigated for their ability to interact with a range of receptor systems, demonstrating activities from monoamine transporter inhibition to modulation of nuclear and glutamate (B1630785) receptors.

The interaction of 3-(1,2,4-oxadiazol-3-yl)piperidine analogues with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is an area of interest for developing treatments for neuropsychiatric disorders. While specific binding affinity data (Kᵢ values) for direct analogues of 3-(1,2,4-oxadiazol-3-yl)piperidine at these transporters are not extensively detailed in the reviewed literature, research on structurally related piperidine (B6355638) compounds provides valuable insights. For instance, various 4-(4-chlorophenyl)piperidine (B1270657) analogues have been shown to exhibit a range of activities, from selective NET inhibition to broad-spectrum inhibition of all three transporters, with affinities in the low nanomolar range. The stereochemistry of the piperidine ring plays a crucial role in determining both potency and selectivity.

Separately, research into other heterocyclic compounds containing the 1,2,4-oxadiazole (B8745197) ring has shown high affinity for monoamine-related targets. For example, a 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole compound demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ value of 0.036 µM, while showing weak inhibition of MAO-A (IC₅₀ = 150 µM). mdpi.com This highlights the potential of the oxadiazole moiety in designing selective monoaminergic agents, although this is distinct from direct transporter binding.

Due to the lack of specific data for direct 3-(1,2,4-Oxadiazol-3-yl)piperidine analogues, a data table for monoamine transporter binding affinities cannot be generated at this time. Further research is required to characterize the direct interactions of this specific chemical class with DAT, NET, and SERT.

A notable analogue in this class, (S)-(4-fluorophenyl)[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone, known as ADX47273, has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). Positive allosteric modulators of mGlu5 are of interest for their potential in treating central nervous system disorders like schizophrenia by enhancing N-methyl-d-aspartate (NMDA) receptor function.

In functional assays using human embryonic kidney 293 cells expressing rat mGlu5, ADX47273 was shown to increase the response to glutamate with an EC₅₀ value of 170 nM. nih.gov Furthermore, it competed for the binding of the radiolabeled mGlu5 antagonist [³H]2-methyl-6-(phenylethynyl)pyridine ([³H]MPEP) with a Kᵢ value of 4.3 µM, indicating its interaction at an allosteric site on the receptor. nih.gov

| Compound | Target | Assay | Activity Metric | Value |

| ADX47273 | mGlu5 | Fluorometric Ca²⁺ Assay (rattus mGlu5) | EC₅₀ | 170 nM nih.gov |

| ADX47273 | mGlu5 | [³H]MPEP Binding Competition | Kᵢ | 4.3 µM nih.gov |

Recent studies have identified 1,2,4-oxadiazole derivatives featuring a piperidine core as novel modulators of nuclear receptors, specifically the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov These receptors are critical regulators of bile acid, lipid, and glucose metabolism, as well as xenobiotic detoxification.

A series of compounds based on a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole scaffold were synthesized and evaluated for their activity at FXR and PXR. nih.govnih.govnih.gov The studies revealed that while some analogues act as FXR antagonists, they surprisingly also function as PXR agonists. nih.govnih.gov For example, compound 5 (3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole) and compound 11 (5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole) were identified as dual FXR antagonists and PXR agonists. nih.govgoogle.com This dual activity presents a unique pharmacological profile for potential therapeutic applications in inflammatory disorders. nih.govnih.gov

| Compound | Target | Activity | Activity Metric | Value (µM) |

| Compound 5 | FXR | Antagonist | IC₅₀ | 8.4 google.com |

| PXR | Agonist | EC₅₀ | 6.4 google.com | |

| Compound 11 | FXR | Antagonist | IC₅₀ | 4.4 google.com |

| PXR | Agonist | EC₅₀ | 7.5 google.com |

The GABAA receptor, a ligand-gated ion channel, is a major target for drugs modulating inhibitory neurotransmission. Research into oxadiazole-piperidine derivatives has revealed interactions with this receptor system. A study focusing on bioisosteres of the GABAA agonist 4-PIOL investigated 5-piperidin-4-yl-3H- nih.govnih.govnih.govoxadiazol-2-one (5a ) and its thione analogue (6a ). researchgate.net

These compounds were found to be weak partial agonists at GABAA receptors containing α₂, α₃, and α₅ subunits. researchgate.net However, their activity varied significantly depending on the α subunit present. When co-applied with GABA, they acted as antagonists at receptors with α₂, α₄, and α₆ subunits, but potentiated the effect at α₃-containing receptors. researchgate.net This complex functional profile highlights their potential as subtype-selective modulators of the GABAA receptor. Another study on a different series of 1,3,4-oxadiazole (B1194373) derivatives identified a compound with potent binding affinity to the GABAA receptor (IC₅₀ = 0.11 µM), acting at the benzodiazepine (B76468) binding site. researchgate.net

| Compound | Receptor Subtype | Activity Profile |

| 5-piperidin-4-yl-3H- nih.govnih.govnih.govoxadiazol-2-one (5a) | α₂β₃γ₂, α₃β₃γ₂, α₅β₃γ₂ | Weak Partial Agonist researchgate.net |

| α₂β₃γ₂, α₄β₃γ₂, α₆β₃γ₂ | Antagonist (in presence of GABA) researchgate.net | |

| α₃β₃γ₂ | Potentiator (in presence of GABA) researchgate.net | |

| 5-piperidin-4-yl-3H- nih.govnih.govnih.govoxadiazol-2-thione (6a) | α₂β₃γ₂, α₃β₃γ₂, α₅β₃γ₂ | Weak Partial Agonist researchgate.net |

| α₂β₃γ₂, α₄β₃γ₂, α₆β₃γ₂ | Antagonist (in presence of GABA) researchgate.net | |

| α₃β₃γ₂ | Potentiator (in presence of GABA) researchgate.net |

Enzyme Inhibition Profiles

The structural features of 3-(1,2,4-oxadiazol-3-yl)piperidine analogues make them suitable candidates for interacting with the active sites of various enzymes, particularly those involved in neurotransmitter metabolism.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. A series of 1,2,4-oxadiazole derivatives based on a 5-(1-benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole structure were designed and synthesized as cholinesterase inhibitors.

These compounds were evaluated for their inhibitory activity against both AChE (from electric eel) and BChE (from equine serum). The results showed that many of these analogues exhibited moderate to potent inhibition, with a notable selectivity towards BChE over AChE. For instance, compound 6n , which has a 4-chlorobenzyl group on the piperidine nitrogen and a 4-pyridyl group in place of the phenyl ring, was the most potent and selective BChE inhibitor in the series, with an IC₅₀ value of 5.07 µM and a selectivity index (SI) greater than 19.72.

| Compound ID | R' | R'' | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| 6a | H | Phenyl | >100 | 56.12 | >1.78 |

| 6e | 4-F | Phenyl | >100 | 62.15 | >1.61 |

| 6h | 4-Cl | Phenyl | >100 | 25.11 | >3.98 |

| 6n | 4-Cl | 4-Pyridyl | >100 | 5.07 | >19.72 |

| 6o | H | 4-Pyridyl | >100 | 12.58 | >7.95 |

| Donepezil | - | - | 0.024 | 3.01 | 0.008 |

α-Glucosidase Inhibition

Analogues of 3-(1,2,4-oxadiazol-3-yl)piperidine have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The interest in piperidine analogues as α-glucosidase inhibitors stems from their structural similarity to nojirimycin, a naturally occurring potent inhibitor. nih.gov Studies on hydroxylated piperidine analogues have shown promising results, with some compounds exhibiting significant percentage inhibition in spectral absorbance analysis when compared to the standard drug, acarbose (B1664774). nih.gov

In a study involving 1,3,4-oxadiazole derivatives, two compounds, 7a and 7b, showed inhibitory activity against α-glucosidase that was over a hundred times more potent than acarbose, with IC50 values of 0.6 ± 0.05 µM and 0.30 ± 0.2 µM, respectively, compared to acarbose's 38.45 ± 0.80 µM. nih.gov Structure-activity relationship (SAR) analysis indicated that the presence of hydroxyl groups at the ortho- and para- positions on the aromatic ring enhanced the inhibitory activity more than nitro or chloro groups. nih.gov This finding is further supported by research on 3,4-dihydroxy piperidine derivatives, where compounds with polar groups like -OH and -NH2 on the phenyl ring displayed excellent activity. nih.gov

Molecular docking studies have been instrumental in elucidating the binding mechanisms. These studies suggest that the complexation of these inhibitors with α-glucosidase occurs through hydrogen bonds and hydrophobic interactions, leading to conformational changes in the enzyme and thereby inhibiting its activity. nih.gov For instance, a novel class of 1,3,4-oxadiazolyl-containing β-carboline derivatives exhibited outstanding α-glucosidase inhibitory activity, with IC50 values ranging from 3.07 to 15.49 μM, making them 36 to 183 times more active than acarbose (IC50 = 564.28 μM). nih.gov The most potent of these, compound f26, was identified as a reversible and noncompetitive inhibitor. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Oxadiazole Analogues

| Compound | IC50 (µM) | Fold-Increase in Potency vs. Acarbose | Reference |

| Analogue 7a | 0.6 ± 0.05 | >100 | nih.gov |

| Analogue 7b | 0.30 ± 0.2 | >100 | nih.gov |

| Compound f26 | 3.07 | ~183 | nih.gov |

| Acarbose (standard) | 38.45 ± 0.80 / 564.28 | - | nih.govnih.gov |

Human DNA Topoisomerase IIα Inhibition

Information on the direct inhibition of Human DNA Topoisomerase IIα by 3-(1,2,4-Oxadiazol-3-yl)piperidine analogues is not extensively available in the provided search results. However, the broader class of 1,2,4-oxadiazole derivatives has been recognized for its potential in cancer treatment, with some acting as apoptosis inducers. nih.gov This suggests a possible, though not explicitly detailed, interaction with targets like topoisomerases that are critical for cell proliferation.

Carbonic Anhydrase (CA) Inhibition

Aromatic sulfonamides containing a 1,2,4-oxadiazole moiety have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. unipi.itx-mol.comnih.govnih.gov These compounds have shown potent inhibition of several isoforms, including the cytosolic hCA I and II, and the transmembrane, cancer-related isoforms hCA IX and XII. unipi.itnih.gov

The inhibitory potency of these compounds can reach the submicromolar and even nanomolar range. unipi.itnih.govnih.gov For example, a series of 1,2,4-oxadiazol-5-yl benzenesulfonamides displayed low nanomolar inhibition of hCA IX. unipi.it The structure-activity relationship (SAR) findings have been rationalized through molecular modeling, indicating that the diverse substitutions on the 1,2,4-oxadiazole ring play a crucial role in the inhibitory activity and selectivity towards different CA isoforms. unipi.itx-mol.comnih.govnih.gov The primary sulfonamide group is essential for CA inhibition, while the heterocyclic periphery, in this case, the 1,2,4-oxadiazole, influences the affinity and selectivity for the various isoforms. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by 1,2,4-Oxadiazole Containing Sulfonamides

| Compound Series | Target Isoforms | Potency | Key Findings | Reference |

| 1,2,4-Oxadiazol-5-yl benzenesulfonamides | hCA II, hCA IX | Potent, Nanomolar | Selective for hCA II and hCA IX | unipi.itx-mol.comnih.gov |

| Diversely substituted 1,2,4-oxadiazole-containing primary aromatic sulfonamides | hCA I, II, IX, XII | Potent, Submicromolar to Nanomolar | Significant inhibition of cancer-related hCA IX and XII | unipi.itnih.gov |

Xanthine (B1682287) Oxidase (XO) Inhibition

Derivatives of 1,2,4-oxadiazole have emerged as promising non-purine inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. researchgate.netnih.gov

One study focused on 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones, which were designed using bioisosteric replacement and hybridization strategies. researchgate.net The most potent compound from this series, 3j, exhibited an IC50 value of 0.058 μM, significantly lower than that of the standard drug allopurinol (B61711) (IC50 = 0.75 μM). researchgate.net This compound was identified as a mixed-type inhibitor. researchgate.net In another study, some 1,2,4-oxadiazole derivatives showed IC50 values as low as 0.121 µM. researchgate.net

Molecular docking studies have provided insights into the binding of these inhibitors to the XO active site. nih.gov For instance, 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, designed with structural similarity to febuxostat, were found to have IC50 values in the nanomolar range, close to that of febuxostat. nih.gov These studies suggest a mixed-type inhibition where the inhibitor binds preferentially to the free enzyme. nih.gov

Lipoxygenase Inhibitory Activity

While direct evidence for lipoxygenase inhibitory activity of 3-(1,2,4-Oxadiazol-3-yl)piperidine analogues is not present in the provided search results, the broader class of 1,3,4-oxadiazoles has been investigated for this property. This suggests that the oxadiazole scaffold is of interest for developing anti-inflammatory agents.

Investigation of Cellular Pathways and Signaling Mechanisms

Apoptosis Induction Pathways

Analogues of 1,2,4-oxadiazole have been identified as potent inducers of apoptosis in various cancer cell lines, acting through multiple pathways.

One of the key mechanisms involves the intrinsic or mitochondrial pathway. For example, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to induce apoptosis in HepG2 liver cancer cells. arabjchem.org The lead compound, OSD, was shown to increase the expression of the tumor suppressor p53. arabjchem.org This led to an increased Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling, and subsequent activation of caspase-9 and caspase-3. arabjchem.org Similarly, N‐benzhydrylpiperazine/1,3,4‐oxadiazole conjugates were found to upregulate the Bax/Bcl-2 ratio and increase levels of active caspase-3 and PARP1 cleavage in HeLa cells, also pointing to the mitochondrial pathway. scilit.com

Cell cycle arrest is another common mechanism by which these compounds induce apoptosis. For instance, some 1,2,4-oxadiazole derivatives were found to arrest the cell cycle at the G2/M phase in Hela cells. scilit.com A different study on piperidine-based 1,2,3-triazolylacetamide derivatives showed cell cycle arrest in the S-phase in Candida auris. nih.gov Furthermore, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives caused cell cycle arrest at the G1/G0 and G2 phases in HEPG2 cells. rsc.org

The identification of specific molecular targets has also shed light on the apoptotic pathways. For example, 3,5-diaryl-1,2,4-oxadiazoles were found to induce apoptosis selectively in tumor cells, and through photoaffinity labeling, tail-interacting protein 47 (an insulin-like growth factor-II receptor binding protein) was identified as a molecular target. nih.govresearchgate.net Inhibition of this protein was shown to alter the expression of key genes like cyclin D1 and p21, leading to apoptosis. nih.gov

Table 3: Apoptosis Induction by Oxadiazole Analogues

| Compound Series | Cell Line | Apoptotic Pathway/Mechanism | Key Molecular Events | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | HepG2 | p53-mediated intrinsic pathway | Increased p53, Bax/Bcl-2 ratio; activation of caspases-9 and -3 | arabjchem.org |

| N‐benzhydrylpiperazine/1,3,4‐oxadiazoles (B1248032) | HeLa | Mitochondrial pathway | Upregulated Bax/Bcl-2 ratio; increased active caspase-3 and PARP1 cleavage | scilit.com |

| 3,5-diaryl-1,2,4-oxadiazoles | Tumor cells | Targeting of tail-interacting protein 47 | Altered expression of cyclin D1, p21 | nih.govresearchgate.net |

| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | HEPG2 | Cell cycle arrest | Arrest at G1/G0 and G2 phases; inhibition of EGFR autophosphorylation | rsc.org |

Anti-inflammatory Signaling Pathways (e.g., NF-κB)

Analogues of 3-(1,2,4-oxadiazol-3-yl)piperidine, specifically those incorporating the 1,2,4-oxadiazole core, have been investigated for their potential to modulate inflammatory responses through key signaling pathways. A significant focus of this research has been the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

A study focusing on the optimization of an anti-inflammatory hit compound, JC01, which features a 1,2,4-oxadiazole core, led to the synthesis and evaluation of a series of analogues. acs.org The anti-inflammatory effects of these compounds were assessed by measuring their ability to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. Among the synthesized compounds, compound 17 demonstrated the most potent inhibitory activity. acs.org

Further mechanistic studies revealed that compound 17 significantly inhibits the LPS-induced activation of the NF-κB pathway in RAW264.7 cells. acs.org This inhibition is achieved by blocking the phosphorylation of the p65 subunit of NF-κB. acs.org The phosphorylation of p65 is a crucial step for its activation and subsequent translocation to the nucleus. Consistent with this, immunofluorescence analysis confirmed that compound 17 effectively prevents the nuclear translocation of p65 induced by LPS. acs.org By inhibiting the activation and nuclear translocation of NF-κB, these 1,2,4-oxadiazole analogues can suppress the transcription of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.

The structure-activity relationship (SAR) studies within this series of 1,2,4-oxadiazole derivatives provided insights into the chemical features important for their anti-inflammatory activity. The data highlighted that specific substitutions on the 1,2,4-oxadiazole scaffold are crucial for potent inhibition of the NF-κB pathway. acs.org

| Compound | Description | Assay | Target | Result | Reference |

|---|---|---|---|---|---|

| Compound 17 | 1,2,4-Oxadiazole derivative | LPS-induced NO production in RAW264.7 cells | Overall anti-inflammatory activity | Most potent inhibitor in the series | acs.org |

| Compound 17 | 1,2,4-Oxadiazole derivative | Western Blotting | Phosphorylation of p65 (NF-κB) | Prominently inhibited | acs.org |

| Compound 17 | 1,2,4-Oxadiazole derivative | Immunofluorescence | Nuclear translocation of p65 (NF-κB) | Prevented | acs.org |

Oxidative Phosphorylation Inhibition Mechanisms

Recent research has explored the potential of 1,2,4-oxadiazole analogues to function as inhibitors of oxidative phosphorylation (OXPHOS), primarily through the mechanism of mitochondrial uncoupling. Mitochondrial uncouplers are molecules that disrupt the coupling between electron transport and ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain itself. This leads to an increase in oxygen consumption as the cell attempts to compensate for the reduced efficiency of ATP production.

A notable class of such compounds are the 6-amino- nih.govnih.govresearchgate.netoxadiazolo[3,4-b]pyridin-5-ol derivatives, which are analogues of the potent and mitochondria-selective uncoupler BAM15. nih.govnih.gov Structure-activity relationship (SAR) studies on this scaffold have demonstrated that the 5-hydroxyoxadiazolopyridine core acts as a mild mitochondrial uncoupler. The uncoupling activity is typically assessed by measuring the oxygen consumption rate (OCR) in cells.

One particularly effective analogue, SHM115 , which incorporates a pentafluoro aniline (B41778) moiety, exhibited an EC50 value of 17 μM for increasing cellular metabolic rates. nih.gov This indicates its ability to induce mitochondrial uncoupling at micromolar concentrations. The therapeutic potential of such mild uncouplers is being investigated for metabolic diseases, as they can increase energy expenditure. nih.govnih.gov

Furthermore, studies on other 1,3,4-oxadiazole derivatives have shown their ability to affect mitochondrial function. For instance, certain compounds have been observed to increase the percentage of cells with depolarized mitochondrial membranes, a direct consequence of uncoupling or inhibition of the electron transport chain. acs.org For example, compound 4f from one study showed a significant depolarization ratio. acs.org The loss of mitochondrial membrane potential is a key event that can trigger apoptotic cell death. acs.org

The mechanism of action for some oxadiazole-2-thione derivatives has been linked to their interaction with mitochondria-associated enzymes, such as lipoxygenase (LOX), and their ability to induce mitochondrial membrane permeabilization. acs.org

| Compound | Core Scaffold | Assay | Activity | EC50/Result | Reference |

|---|---|---|---|---|---|

| SHM115 | 6-amino- nih.govnih.govresearchgate.netoxadiazolo[3,4-b]pyridin-5-ol | Oxygen Consumption Rate (OCR) in L6 myoblast cells | Mitochondrial Uncoupler | 17 μM | nih.gov |

| BAM15 | (2-fluorophenyl)(6-((5-fluoropyridin-2-yl)amino)- nih.govnih.govresearchgate.netoxadiazolo[3,4-b]pyrazin-5-yl)amine | Mitochondrial Uncoupling | Potent and mitochondria-selective uncoupler | - | nih.gov |

| Compound 4f | 1,3,4-Oxadiazole derivative | Mitochondrial membrane potential assay | Mitochondrial membrane depolarization | 13.03% depolarization | acs.org |

Computational Chemistry and Molecular Modeling in 3 1,2,4 Oxadiazol 3 Yl Piperidine Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. In the context of 3-(1,2,4-Oxadiazol-3-yl)piperidine derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Similarly, in the development of antagonists for the histamine (B1213489) H3 receptor, docking simulations have been employed to rationalize the structure-activity relationships (SAR) of a series of 3-(1,2,4-oxadiazol-3-yl)piperidine analogues. These studies have highlighted the importance of the piperidine (B6355638) ring in establishing key interactions with the receptor, while modifications to other parts of the molecule can modulate potency and selectivity.

Table 1: Key Molecular Docking Interactions of 3-(1,2,4-Oxadiazol-3-yl)piperidine Derivatives

| Receptor Target | Key Interacting Residues | Type of Interaction |

| Muscarinic M1 Receptor | Asp105, Asn382, Thr192 | Ionic Interaction, Hydrogen Bonding |

| Histamine H3 Receptor | Not specified in detail | General binding interactions |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design strategy that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been successfully applied in the design and optimization of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives.

In the quest for novel M1 muscarinic agonists, a pharmacophore model was developed based on a set of known active compounds. This model typically includes features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and a positive ionizable feature, corresponding to the oxadiazole ring, the piperidine nitrogen, and other key structural elements. By screening virtual libraries of compounds against this pharmacophore model, researchers can identify novel scaffolds that are likely to exhibit the desired biological activity.

The 3-(1,2,4-oxadiazol-3-yl)piperidine moiety has been identified as a privileged scaffold that can effectively present the required pharmacophoric features for interaction with various G-protein coupled receptors (GPCRs). The rigid nature of the oxadiazole ring helps to position the appended substituents in a well-defined orientation, facilitating optimal interactions with the receptor's binding site.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and the stability of the binding over time. MD simulations have been employed to gain a deeper understanding of the interactions between 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives and their target receptors.

In studies of M1 muscarinic agonists, MD simulations have been used to assess the stability of the docked poses and to analyze the dynamic behavior of the ligand-receptor complex. These simulations can reveal the persistence of key hydrogen bonds and ionic interactions identified in the docking studies, providing further confidence in the proposed binding mode. Furthermore, MD simulations can shed light on the role of water molecules in mediating ligand-receptor interactions and can help to identify subtle conformational changes in the receptor upon ligand binding.

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods can provide valuable insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives.

This information can be used to rationalize the observed SAR and to guide the design of new analogues with improved properties. For example, by calculating the electrostatic potential surface, researchers can identify regions of the molecule that are likely to engage in favorable electrostatic interactions with the receptor. Furthermore, quantum chemical calculations can be used to predict the metabolic stability of the compounds by identifying sites that are susceptible to metabolic transformations.

In Silico Chemoinformatic Analysis for Bioavailability Prediction

In silico chemoinformatic tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a critical aspect of drug discovery. For 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives, these methods have been applied to assess their potential bioavailability and to identify potential liabilities early in the development process.

Various computational models, such as those based on quantitative structure-property relationships (QSPR), are used to predict key physicochemical properties like lipophilicity (logP), aqueous solubility, and plasma protein binding. Additionally, in silico tools can predict the likelihood of a compound to cross the blood-brain barrier, a crucial property for CNS-targeted drugs. By evaluating these parameters for a series of 3-(1,2,4-oxadiazol-3-yl)piperidine analogues, medicinal chemists can prioritize compounds with a favorable predicted pharmacokinetic profile for further experimental evaluation.

Table 2: Predicted Physicochemical Properties of a Representative 3-(1,2,4-Oxadiazol-3-yl)piperidine Derivative

| Property | Predicted Value | Implication for Bioavailability |

| Molecular Weight | 200-400 g/mol | Favorable for oral absorption |

| logP | 1-3 | Optimal for membrane permeability |

| Aqueous Solubility | Moderate to High | Favorable for dissolution |

| Number of H-bond Donors | 1-2 | Adherence to Lipinski's Rule of Five |

| Number of H-bond Acceptors | 3-4 | Adherence to Lipinski's Rule of Five |

Preclinical Pharmacological Spectrum and Potential Applications of 3 1,2,4 Oxadiazol 3 Yl Piperidine Analogues

Neuropharmacological Activities

Derivatives of the 3-(1,2,4-oxadiazol-3-yl)piperidine structure have shown promise in preclinical models for various neurological and psychiatric conditions.

Antipsychotic-like Activity

Certain 1,3,4-oxadiazole (B1194373) derivatives containing a piperidine (B6355638) moiety have been synthesized and evaluated for their potential as atypical antipsychotics. nih.gov One such compound demonstrated high binding affinities for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT1A and 5-HT2A receptors, with low affinity for 5-HT2C and H1 receptors. This receptor profile is desirable for treating both positive and negative symptoms of schizophrenia with a reduced risk of side effects like weight gain. In preclinical mouse models, this compound inhibited apomorphine-induced climbing and MK-801-induced hyperactivity, behaviors analogous to psychotic symptoms, without inducing extrapyramidal symptoms, which are common motor side effects of older antipsychotics. nih.gov

Procognitive Effects

The development of novel antipsychotics often includes the goal of improving cognitive impairments associated with schizophrenia. The multi-receptor binding profile of some 3-(1,2,4-oxadiazol-3-yl)piperidine analogues, particularly their interaction with dopaminergic and serotonergic systems, suggests a potential for procognitive effects, although specific preclinical data on this is still emerging.

Anticonvulsant Activity

The piperidine structural element is present in various compounds investigated for anticonvulsant properties. nih.gov For instance, piperine (B192125), a piperidine alkaloid, has demonstrated anticonvulsant effects in various chemoconvulsant models. nih.gov Its proposed mechanisms include antagonism of sodium and calcium channels, agonism of GABA receptors, and antagonism of kainate receptors. nih.gov Furthermore, synthetic piperazine (B1678402) derivatives incorporating an oxadiazole ring have been evaluated for their anticonvulsant activity in preclinical models. thieme-connect.com

Antidepressant Activity

Derivatives of 1,3,4-oxadiazole have been a focus of research for new antidepressant medications. theaspd.comnih.gov In one study, piperine-based 1,3,4-oxadiazole derivatives were synthesized and tested using the forced swimming test in mice, a common preclinical model of depression. theaspd.com Two of the tested derivatives showed significant antidepressant activity. theaspd.com Another study focused on 1,3,4-oxadiazole derivatives that bind to the 5-HT1A serotonin receptor, a key target in depression treatment. nih.govnih.gov A lead compound from this series demonstrated potent antidepressant activity in the forced swimming test, comparable to the established antidepressant fluoxetine, and also showed high affinity for the 5-HT1A receptor. nih.govnih.gov

Anticancer and Antiproliferative Activities in In Vitro and Preclinical Models

Analogues of 3-(1,2,4-oxadiazol-3-yl)piperidine have emerged as a promising class of compounds with significant anticancer and antiproliferative effects observed in various preclinical studies.

A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified. nih.gov Through structure-activity relationship (SAR)-guided optimization, a compound with a potent antiproliferative activity of 120 nM was developed. nih.gov Further investigation revealed that these compounds act as tubulin inhibitors, a mechanism shared by many successful chemotherapeutic agents. nih.gov This was confirmed through biochemical assays with purified tubulin and by observing an increase in mitotic cells after treating a leukemia cell line with the compound. nih.gov

Derivatives of 1,3,4-oxadiazole have also been extensively studied for their anticancer potential. nih.govnih.govnih.gov These compounds have shown activity against a range of human cancer cell lines, including colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231). nih.gov Mechanistic studies suggest that some of these derivatives may exert their effects by targeting signaling pathways like STAT3 and microRNA-21. nih.gov The versatility of the 1,3,4-oxadiazole scaffold allows for the development of compounds with diverse mechanisms of action, including the inhibition of growth factors and enzymes crucial for tumor progression. nih.gov Both piperine and the piperidine scaffold are recognized for their anticancer properties, regulating key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt to inhibit cancer cell survival and migration. nih.gov

Table 1: Preclinical Anticancer Activity of Selected Oxadiazole Piperidine Analogues

| Compound Class | Cancer Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia | Potent antiproliferative activity (120 nM) | Tubulin inhibition |

| 2,5-Diaryl-1,3,4-oxadiazoles | Colon adenocarcinoma (HT-29), Breast adenocarcinoma (MDA-MB-231) | Cytotoxicity, Cell cycle arrest, Apoptosis | Potential STAT3 and miR-21 targeting |

Antimicrobial and Antifungal Efficacy in In Vitro and Preclinical Models

The 3-(1,2,4-oxadiazol-3-yl)piperidine framework is a component of various molecules exhibiting significant antimicrobial and antifungal properties in preclinical evaluations.

Numerous studies have reported the synthesis of 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives with broad-spectrum antibacterial and antifungal activity. nih.govresearchgate.netmdpi.com These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govmdpi.com

Specifically, novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring have demonstrated strong antimicrobial activity. researchgate.net Another series of compounds, 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one, were synthesized and showed potent in vitro antifungal activity. nih.govresearchgate.net One compound from this series was found to be more potent than the standard antifungal drug miconazole (B906) against Candida albicans and Aspergillus flavus. nih.govresearchgate.net Furthermore, 1,2,4-oxadiazole derivatives incorporating a piperidine moiety have been designed and synthesized, showing promising antifungal activity against various plant pathogenic fungi. sioc-journal.cn

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Oxadiazole Piperidine Analogues

| Compound Series | Target Organism | Notable Activity |

|---|---|---|

| 5-(1H-1,2,3-Triazol-4-yl)-1,2,4-oxadiazole derivatives with piperidine | Bacteria and Fungi | Strong antimicrobial activity |

| 3-(1-(1-Substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one | Candida albicans, Aspergillus flavus | More potent than miconazole |

Anti-inflammatory Properties in Preclinical Models

The anti-inflammatory potential of compounds containing the 1,3,4-oxadiazole and piperidine moieties has been demonstrated in preclinical studies. mdpi.comnih.gov Derivatives of 1,3,4-oxadiazole have been shown to possess anti-inflammatory properties. mdpi.com

In one study, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and evaluated as cyclooxygenase (COX) inhibitors. nih.gov These compounds exhibited inhibitory activity against both COX-1 and COX-2 isoenzymes, with all tested compounds being more effective at inhibiting COX-2 than the reference drug meloxicam. nih.gov This suggests a potential for developing new anti-inflammatory agents with a favorable safety profile. The anti-inflammatory activity was further confirmed in cell-based assays, where the compounds were able to reduce induced inflammation. nih.gov

Antiparasitic Activities (e.g., Trypanocidal Activity)

The 1,2,4-oxadiazole scaffold has been recognized for its potential in the development of new antiparasitic agents. scielo.brnih.govresearchgate.net This includes activity against a range of parasites responsible for diseases such as trypanosomiasis and malaria. scielo.brnih.gov

The first report of 1,2,4-oxadiazoles with antiparasitic activity dates back to 1966, where they showed anthelmintic properties in rodent models. scielo.br More recently, research has focused on their efficacy against protozoan parasites. For example, 3-aryl-1,2,4-oxadiazolyl-N-acylhydrazone derivatives have been synthesized and evaluated as anti-trypanosomal agents, targeting the Trypanosoma cruzi cysteine protease cruzain. nih.gov

Furthermore, a 3-trifluoromethyl-1,2,4-oxadiazole analogue of astemizole (B1665302) has been identified as a highly potent antiplasmodial agent with activity against multiple life cycle stages of the malaria parasite. nih.gov This compound demonstrated efficacy in a mouse model of malaria infection. nih.gov While the direct involvement of a 3-(1,2,4-oxadiazol-3-yl)piperidine structure in these specific examples is not explicitly detailed, the established antiparasitic activity of the 1,2,4-oxadiazole core highlights the potential for developing piperidine-containing analogues for this therapeutic area.

Advanced Research Methodologies and Techniques Employed in Studies of 3 1,2,4 Oxadiazol 3 Yl Piperidine

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) has been instrumental in the initial identification of novel compounds containing the 1,2,4-oxadiazole-piperidine scaffold. This automated technology allows for the rapid assessment of large and diverse chemical libraries against specific biological targets. For instance, a new series of antiproliferative compounds, N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, was identified through HTS against the DU-145 human prostate carcinoma cell line. nih.gov This initial "hit" provides a starting point for further chemical exploration and optimization.

The power of HTS lies in its ability to quickly sift through thousands of compounds, a task that would be impractically time-consuming and resource-intensive using traditional methods. rsc.org This approach accelerates the early phase of drug discovery by identifying promising lead structures that can then be subjected to more detailed investigation.

Cell-Based Assays and In Vitro Efficacy Assessments

Following the discovery of a hit compound, cell-based assays are crucial for evaluating its biological activity and efficacy in a more physiologically relevant context. These in vitro assessments provide valuable data on how the compound affects cellular processes.

Derivatives of 1,2,4-oxadiazole (B8745197) have been extensively evaluated for their anticancer properties using various human cancer cell lines. nih.gov For example, the antiproliferative activity of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines was confirmed and optimized by testing a library of its analogs against the DU-145 prostate cancer cell line. nih.gov Similarly, other studies have utilized cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) to assess the anticancer potential of various oxadiazole derivatives. niscpr.res.innih.gov

These assays, often employing techniques like the MTT assay to measure cell viability, provide quantitative data such as the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound. For instance, novel 1,2,4-oxadiazole derivatives linked to an imidazopyrazine moiety demonstrated significant cytotoxicity against MCF-7, A-549, and A-375 cell lines. nih.gov Furthermore, some compounds have been shown to induce cell cycle arrest and apoptosis, as demonstrated in studies with HEPG2 liver cancer cells. rsc.org The use of normal cell lines, such as the Vero cell line, helps to assess the selectivity of the compounds for cancer cells. rsc.org

Biochemical Assays for Enzyme and Receptor Activity Quantification

To understand the mechanism of action at a molecular level, biochemical assays are employed to quantify the interaction of 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives with specific enzymes and receptors. These assays are critical for target validation and for establishing structure-activity relationships (SAR).

For example, derivatives of this scaffold have been investigated as inhibitors of various enzymes. Some have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Others have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The inhibitory activity is often quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

Biochemical assays have also been used to explore the potential of these compounds as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a target for some herbicides. nih.gov Additionally, the interaction of these compounds with nuclear receptors, such as the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), has been studied to understand their role in metabolic regulation. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

The precise chemical structure of newly synthesized 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives is unequivocally determined using a combination of spectroscopic techniques. jchps.comresearchgate.netslideshare.net These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For instance, the characteristic absorption bands for the C=N bond in the oxadiazole ring and the C-O-C ether linkage can be observed. nih.govchemrevlett.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including both ¹H NMR and ¹³C NMR, is one of the most powerful tools for structural elucidation. jchps.comyoutube.com It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the precise mapping of the molecular structure. nih.govchemrevlett.comnih.gov For example, the chemical shifts and coupling patterns in the ¹H NMR spectrum can confirm the presence of the piperidine (B6355638) and phenyl rings and their substitution patterns. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.orgchemrevlett.com The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. chemrevlett.com

These techniques, when used in concert, provide a comprehensive and unambiguous characterization of the synthesized compounds. nih.govnih.gov

X-ray Crystallography and Structural Biology for Target-Ligand Complex Resolution

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of a molecule's structure. This method has been applied to derivatives of 3-(1,2,4-oxadiazol-3-yl)piperidine to determine their precise molecular geometry and intermolecular interactions in the solid state. nih.gov

For example, the crystal structure of (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate revealed that the piperidine ring adopts a chair conformation and detailed the dihedral angles between the phenyl and oxadiazole rings. nih.gov Such studies also elucidate the packing of molecules in the crystal lattice, which is stabilized by intermolecular forces like hydrogen bonds and π-π stacking interactions. researchgate.net

In the context of drug discovery, X-ray crystallography is invaluable for understanding how a ligand binds to its biological target, such as an enzyme or receptor. Resolving the crystal structure of a target-ligand complex provides crucial insights into the specific amino acid residues involved in binding. This information is fundamental for structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity for its target. While a specific target-ligand complex for 3-(1,2,4-oxadiazol-3-yl)piperidine is not detailed in the provided context, the application of this technique to related heterocyclic compounds is well-established. rcsb.orgmdpi.commdpi.com

Interactive Data Table: Spectroscopic Data for a 3-(1,2,4-Oxadiazol-3-yl)piperidine Derivative

Below is a representative table of spectroscopic data for a derivative, (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, illustrating the type of information obtained from these analytical techniques. nih.gov

| Technique | Data Type | Observed Values |

| ¹H NMR (300MHz, CDCl₃) | Chemical Shift (δ) | 8.05-8.08 (m, 2H), 7.43-7.48 (m, 3H), 3.95 (d, 1H, J=8.4 Hz), 3.12-3.17 (m, 1H), 3.98 (t, 1H, J=12.6 Hz), 2.42 (d, 1H, J=12.6 Hz), 1.86 (t, 2H, J=12.6 Hz), 1.55-1.65 (m, 1H), 1.45 (s, 9H), 0.83-0.92 (m, 2H) |

| Mass Spectrometry | ESI (M⁺+23) | 352 |

| X-ray Crystallography | Crystal System | Monoclinic |

| Space Group | P2₁ | |

| Unit Cell Dimensions | a = 6.464 Å, b = 15.515 Å, c = 17.847 Å, β = 99.880° |

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation Analogues for Enhanced Potency and Selectivity

The rational design of new analogues of the 3-(1,2,4-oxadiazol-3-yl)piperidine scaffold is a key focus for enhancing biological activity and specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the core structure influence interactions with biological targets. uni.luresearchgate.netnih.govnih.gov

Researchers are systematically exploring substitutions on both the piperidine (B6355638) and oxadiazole rings to optimize potency and selectivity. For instance, structural modifications to the central part of the N-arylamide oxadiazole scaffold have led to the identification of N-arylpiperidine oxadiazoles (B1248032) as conformationally constrained analogues with improved stability and comparable potency and selectivity. uni.lu The modular nature of this scaffold facilitates divergent synthetic routes, enabling the exploration of two-directional SAR in parallel. uni.lu

Key areas of investigation include:

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Exploration of various aryl, alkyl, and acyl groups allows for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity, which in turn affect target binding and pharmacokinetic profiles.

Substitution on the Oxadiazole Ring: The 5-position of the 1,2,4-oxadiazole (B8745197) ring presents another opportunity for modification. Introducing a variety of substituents at this position can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with specific receptor pockets.

Stereochemistry of the Piperidine Ring: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. The development of stereoselective synthetic methods is therefore essential for accessing specific isomers and evaluating their differential effects.

A series of novel piperidine-spirooxadiazole derivatives were synthesized and evaluated for their activity as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. nih.gov The analysis of the structure-activity relationship from this research provides valuable insights for the future development of selective α7 nAChR antagonists. nih.gov Similarly, a detailed SAR for an oxadiazole class of antibacterials was conducted by synthesizing numerous analogs and assessing their minimum inhibitory concentrations (MICs) against a panel of bacteria. nih.gov

Exploration of Novel Therapeutic Areas and Target Classes for Oxadiazole-Piperidine Scaffolds

The versatility of the oxadiazole-piperidine scaffold has prompted its investigation in a wide range of therapeutic areas beyond its initially identified activities. researchgate.netpreprints.orgnih.govnih.govmdpi.comresearchgate.netnih.govnih.gov The unique physicochemical properties of this scaffold make it a promising candidate for interacting with a variety of biological targets.

Emerging therapeutic applications include: